molecular formula C16H36N2O7S B13824442 Diazanium;2-dodecoxysulfonylbutanedioate

Diazanium;2-dodecoxysulfonylbutanedioate

Cat. No.: B13824442
M. Wt: 400.5 g/mol
InChI Key: SARYDYBBHOGYLS-UHFFFAOYSA-N
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Description

Diazanium;2-dodecoxysulfonylbutanedioate is an ammonium (diazanium) salt of a sulfonated butanedioate (succinate) derivative. Its structure comprises a dodecoxy (C₁₂H₂₅O-) chain linked to a sulfonyl group (-SO₂-) and a butanedioate (succinate) backbone, with two ammonium (NH₄⁺) counterions. The IUPAC name reflects its substituents: the diazanium cation (N₂H₅⁺ or (NH₄⁺)₂) and the sulfonated carboxylate anion .

This compound is hypothesized to function as a surfactant or emulsifier due to its amphiphilic structure, combining a hydrophobic dodecoxy chain with hydrophilic sulfonate and carboxylate groups. Such properties are common in sulfosuccinates and sulfonates, which are widely used in industrial and pharmaceutical applications .

Properties

Molecular Formula

C16H36N2O7S

Molecular Weight

400.5 g/mol

IUPAC Name

diazanium;2-dodecoxysulfonylbutanedioate

InChI

InChI=1S/C16H30O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-23-24(21,22)14(16(19)20)13-15(17)18;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);2*1H3

InChI Key

SARYDYBBHOGYLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazanium;2-dodecoxysulfonylbutanedioate typically involves the diazotization of an aromatic amine followed by the introduction of the dodecoxysulfonylbutanedioate group. The reaction conditions often require a strong acid, such as hydrochloric acid, and a nitrite source, such as sodium nitrite, to form the diazonium salt. The subsequent reaction with the dodecoxysulfonylbutanedioate group can be facilitated by various coupling agents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Diazanium;2-dodecoxysulfonylbutanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, cyanides, hydroxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds .

Scientific Research Applications

Diazanium;2-dodecoxysulfonylbutanedioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Diazanium;2-dodecoxysulfonylbutanedioate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, to form covalent bonds and modify the properties of the target molecules. The pathways involved in these reactions are influenced by the specific functional groups present in the compound and the reaction conditions .

Comparison with Similar Compounds

Sodium Dioctyl Sulfosuccinate (Docusate Sodium)

Structure : C₂₀H₃₇NaO₇S
Properties :

  • Solubility: Highly soluble in water and ethanol .
  • Applications : FDA-approved laxative and emulsifier in pharmaceuticals .
  • Surfactant Efficiency : Critical micelle concentration (CMC) ~1–2 mM .

Comparison :

  • Alkyl Chain: Diazanium;2-dodecoxysulfonylbutanedioate has a longer dodecoxy chain (C₁₂ vs.
  • Counterion : Ammonium (NH₄⁺) vs. sodium (Na⁺). Ammonium salts may exhibit pH-sensitive stability, releasing NH₃ under alkaline conditions .
Property This compound Docusate Sodium
Molecular Formula (NH₄)₂C₁₆H₂₈O₇S C₂₀H₃₇NaO₇S
Molecular Weight ~438 g/mol (estimated) 444.56 g/mol
Alkyl Chain Length C₁₂ C₈
Key Applications Potential surfactant, emulsifier Laxative, emulsifier
Solubility Moderate in water (inferred) High

Diammonium Dodecylbenzenesulfonate

Structure : (NH₄)₂C₁₈H₂₉O₆S₂
Properties :

  • Solubility : High in polar solvents due to dual sulfonate groups .
  • Applications : Detergent formulations, corrosion inhibition .

Comparison :

  • Backbone : this compound uses a succinate backbone, while dodecylbenzenesulfonate employs a benzene ring. The former may offer biodegradability advantages.
  • Functionality : Both act as surfactants, but the succinate derivative could exhibit lower toxicity due to metabolic pathways for carboxylate groups .

Ammonium Hexachloroosmate(IV)

Structure : (NH₄)₂OsCl₆
Properties :

  • Melting Point : 170°C (sublimation) .
  • Applications : High-purity catalyst in organic synthesis .

Comparison :

  • Chemical Class : While both contain diazanium, hexachloroosmate is a coordination complex with transition metals, unlike the organic sulfonate derivative.
  • Reactivity : The target compound is less reactive toward redox processes but more suited for surface-active roles.

Key Research Findings

Surfactant Performance : Longer alkyl chains (e.g., C₁₂) in sulfonates reduce CMC by enhancing hydrophobic interactions, as seen in docusate derivatives .

pH Sensitivity : Ammonium-based salts may decompose under acidic conditions, releasing NH₃ and altering solution pH, unlike sodium salts .

Biodegradability : Succinate-based surfactants are generally more biodegradable than benzenesulfonates due to enzymatic cleavage of ester groups .

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